3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a hydroxy-methyl-phenylbutyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the Hydroxy-Methyl-Phenylbutyl Intermediate: This step might involve the alkylation of a phenylbutyl compound followed by oxidation to introduce the hydroxy group.
Amide Bond Formation: The final step involves coupling the two intermediates through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
- 3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
- 3-(2-methylphenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide can significantly influence its chemical properties, such as:
- Electronegativity : Fluorine’s high electronegativity can affect the compound’s reactivity.
- Lipophilicity : Fluorine can increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes.
- Metabolic Stability : Fluorine can improve the compound’s resistance to metabolic degradation.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-20(24,14-13-16-7-3-2-4-8-16)15-22-19(23)12-11-17-9-5-6-10-18(17)21/h2-10,24H,11-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIHRWWAYNGTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CCC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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